molecular formula C19H17N3O2 B581609 2-Amino-5-(4-Cbz-Aminophenyl)pyridine CAS No. 1314987-26-2

2-Amino-5-(4-Cbz-Aminophenyl)pyridine

Cat. No. B581609
M. Wt: 319.364
InChI Key: JTCIHRYAMJHYQE-UHFFFAOYSA-N
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Description

2-Amino-5-(4-Cbz-Aminophenyl)pyridine is a chemical compound with the molecular formula C19H17N3O2 and a molecular weight of 319.36 . It contains a total of 43 bonds, including 26 non-H bonds, 19 multiple bonds, 5 rotatable bonds, 1 double bond, 18 aromatic bonds, 3 six-membered rings, 1 aromatic ester, 2 aromatic primary amines, and 1 pyridine .


Synthesis Analysis

A practical one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines has been described . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .


Molecular Structure Analysis

The molecular structure of 2-Amino-5-(4-Cbz-Aminophenyl)pyridine consists of 43 bonds in total, including 26 non-H bonds, 19 multiple bonds, 5 rotatable bonds, 1 double bond, 18 aromatic bonds, 3 six-membered rings, 1 aromatic ester, 2 aromatic primary amines, and 1 pyridine . It contains a total of 41 atoms, including 17 Hydrogen atoms, 19 Carbon atoms, 3 Nitrogen atoms, and 2 Oxygen atoms .


Physical And Chemical Properties Analysis

2-Amino-5-(4-Cbz-Aminophenyl)pyridine has a molecular weight of 319.36 . It is recommended to be stored in a refrigerated environment .

Scientific Research Applications

Pharmacophore Design and Kinase Inhibition

Synthetic compounds containing substituted imidazole scaffolds, like those related to 2-Amino-5-(4-Cbz-Aminophenyl)pyridine, have been recognized as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase. This kinase plays a crucial role in the proinflammatory cytokine release. These inhibitors are designed based on the structural requirements for binding to the ATP pocket of the kinase, offering insights into the design of selective and potent kinase inhibitors. Such compounds exhibit high selectivity and potency by occupying specific hydrophobic pockets and establishing critical hydrogen bonds with the kinase's hinge region (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Catalytic Applications in Organic Synthesis

The pyranopyrimidine core, structurally related to the pyridine derivatives, demonstrates broad synthetic applicability and bioavailability, important for the pharmaceutical industry. Research emphasizes the use of hybrid catalysts in synthesizing these cores, highlighting the significance of pyridine derivatives in developing lead molecules for medicinal purposes. Such catalysts facilitate one-pot multicomponent reactions, underscoring the versatility of pyridine scaffolds in organic synthesis (Parmar, Vala, & Patel, 2023).

Medicinal Chemistry and Biological Activity

Pyridine derivatives, including structures akin to 2-Amino-5-(4-Cbz-Aminophenyl)pyridine, have been extensively reviewed for their medicinal importance. These compounds exhibit a wide range of biological activities, such as antifungal, antibacterial, antioxidant, and anticancer properties. The review by Abu-Taweel et al. (2022) delves into the synthetic routes, structural characterizations, and the vast medicinal applications of pyridine derivatives. It highlights their role in chemosensing applications, further indicating the broad utility of these compounds in analytical chemistry and drug discovery efforts (Abu-Taweel, Ibrahim, Khan, Al-Saidi, Alshamrani, Alhumaydhi, & Alharthi, 2022).

Safety And Hazards

In case of skin contact with 2-Amino-5-(4-Cbz-Aminophenyl)pyridine, it is recommended to immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention .

properties

IUPAC Name

benzyl N-[4-(6-aminopyridin-3-yl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c20-18-11-8-16(12-21-18)15-6-9-17(10-7-15)22-19(23)24-13-14-4-2-1-3-5-14/h1-12H,13H2,(H2,20,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWGIKIHRRCWNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CN=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-(4-Cbz-Aminophenyl)pyridine

CAS RN

1314987-26-2
Record name Carbamic acid, N-[4-(6-amino-3-pyridinyl)phenyl]-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1314987-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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